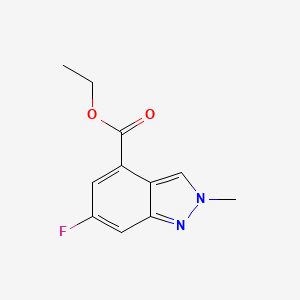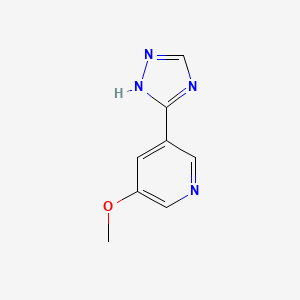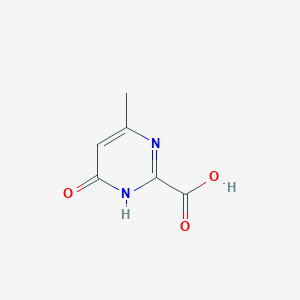![molecular formula C17H21BrN2O3 B13668894 3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde](/img/structure/B13668894.png)
3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde is a complex organic compound that features a bromine atom, a Boc-protected amino group, and an indole ring with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group can be introduced by reacting 3-bromopropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Bromination: The bromine atom can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formylation: The formyl group can be introduced through Vilsmeier-Haack reaction, where the indole reacts with DMF and POCl3 to form the aldehyde group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde can undergo various chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, alkoxides
Major Products Formed
Oxidation: 3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carboxylic acid
Reduction: 3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The bromine atom and the Boc-protected amino group can participate in various interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromopropylamine hydrobromide: Similar in having a bromine atom and an amino group but lacks the indole ring and aldehyde group.
3-(Boc-amino)propyl bromide: Similar in having a Boc-protected amino group and a bromine atom but lacks the indole ring and aldehyde group.
3-Bromo-1-propanol: Similar in having a bromine atom but lacks the Boc-protected amino group, indole ring, and aldehyde group.
Propiedades
Fórmula molecular |
C17H21BrN2O3 |
|---|---|
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(3-bromo-5-formylindol-1-yl)propyl]carbamate |
InChI |
InChI=1S/C17H21BrN2O3/c1-17(2,3)23-16(22)19-7-4-8-20-10-14(18)13-9-12(11-21)5-6-15(13)20/h5-6,9-11H,4,7-8H2,1-3H3,(H,19,22) |
Clave InChI |
BCWLXXIUUWTZRB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCN1C=C(C2=C1C=CC(=C2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Nitrofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13668837.png)

![2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13668842.png)

![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13668866.png)






